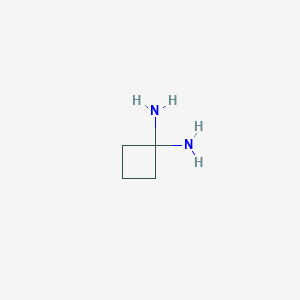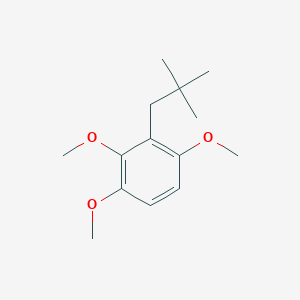![molecular formula C20H42Cl2Si B14247057 Dichlorobis[(3R)-3,7-dimethyloctyl]silane CAS No. 226986-83-0](/img/structure/B14247057.png)
Dichlorobis[(3R)-3,7-dimethyloctyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis[(3R)-3,7-dimethyloctyl]silane is a chemical compound with the molecular formula C20H42Cl2Si It is a silane derivative characterized by the presence of two chlorine atoms and two (3R)-3,7-dimethyloctyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis[(3R)-3,7-dimethyloctyl]silane typically involves the reaction of (3R)-3,7-dimethyloctylmagnesium bromide with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+2(3R)-3,7-dimethyloctylMgBr→(3R)-3,7-dimethyloctyl2SiCl2+2MgBrCl
The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent, and the temperature is maintained at around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dichlorobis[(3R)-3,7-dimethyloctyl]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The (3R)-3,7-dimethyloctyl groups can undergo oxidation under specific conditions to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium alkoxides, primary or secondary amines, and thiols can be used. The reactions are typically carried out in anhydrous solvents like THF or dichloromethane.
Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation: The major products are alcohols or ketones derived from the (3R)-3,7-dimethyloctyl groups.
科学的研究の応用
Dichlorobis[(3R)-3,7-dimethyloctyl]silane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules and surfaces for biological studies.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of dichlorobis[(3R)-3,7-dimethyloctyl]silane involves its ability to form stable bonds with various substrates through the silicon atom. The (3R)-3,7-dimethyloctyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
類似化合物との比較
Similar Compounds
Dichlorodimethylsilane: Similar in structure but with methyl groups instead of (3R)-3,7-dimethyloctyl groups.
Dichlorodiphenylsilane: Contains phenyl groups instead of (3R)-3,7-dimethyloctyl groups.
Dichloromethylphenylsilane: Contains one methyl and one phenyl group instead of (3R)-3,7-dimethyloctyl groups.
Uniqueness
Dichlorobis[(3R)-3,7-dimethyloctyl]silane is unique due to the presence of the (3R)-3,7-dimethyloctyl groups, which provide specific steric and electronic properties
特性
CAS番号 |
226986-83-0 |
|---|---|
分子式 |
C20H42Cl2Si |
分子量 |
381.5 g/mol |
IUPAC名 |
dichloro-bis[(3R)-3,7-dimethyloctyl]silane |
InChI |
InChI=1S/C20H42Cl2Si/c1-17(2)9-7-11-19(5)13-15-23(21,22)16-14-20(6)12-8-10-18(3)4/h17-20H,7-16H2,1-6H3/t19-,20-/m1/s1 |
InChIキー |
JVIUIZIGLKDYDR-WOJBJXKFSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)CC[Si](CC[C@H](C)CCCC(C)C)(Cl)Cl |
正規SMILES |
CC(C)CCCC(C)CC[Si](CCC(C)CCCC(C)C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)
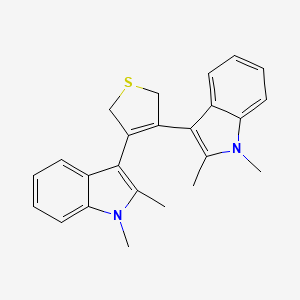
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
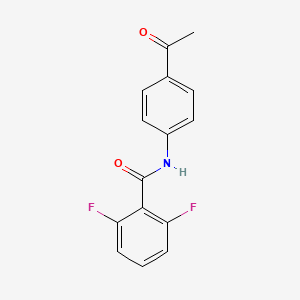
![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)
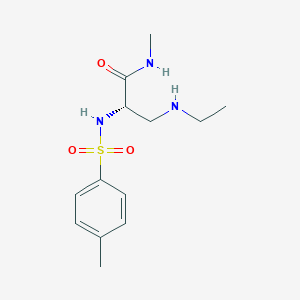

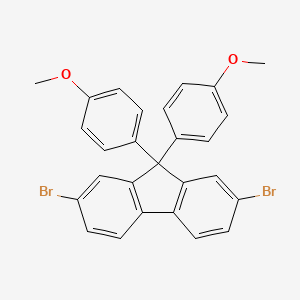
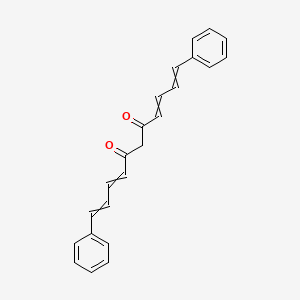
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
